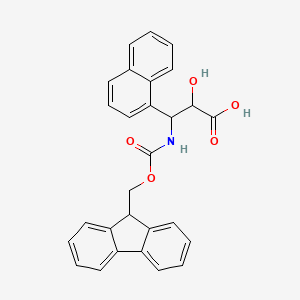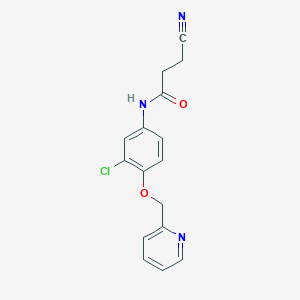
N-Boc-3,5-dichloro-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3,5-dichloro-L-tyrosine: is a derivative of L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. This compound is commonly used as an intermediate in the synthesis of peptides and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dichloro-L-tyrosine typically involves the protection of the amino group of 3,5-dichloro-L-tyrosine with a Boc group. This is achieved by reacting 3,5-dichloro-L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-3,5-dichloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Deprotection Reactions: TFA or HCl in solvents like ethyl acetate or dioxane are used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Deprotection Reactions: 3,5-dichloro-L-tyrosine is formed after Boc removal.
Aplicaciones Científicas De Investigación
Chemistry: N-Boc-3,5-dichloro-L-tyrosine is used as a building block in the synthesis of complex organic molecules and peptides. It serves as a protected amino acid that can be incorporated into peptide chains without interfering with other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-Boc-3,5-dichloro-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its biological targets .
Comparación Con Compuestos Similares
- N-Boc-3,4-dichloro-L-phenylalanine
- N-Boc-3,5-dichloro-L-phenylalanine
- N-Boc-3,5-dibromo-L-tyrosine
Comparison: N-Boc-3,5-dichloro-L-tyrosine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct properties and applications .
Propiedades
Fórmula molecular |
C14H17Cl2NO5 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) |
Clave InChI |
GRNLRGVZPAASPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)





![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)
amine](/img/structure/B12104135.png)

![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)

![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
